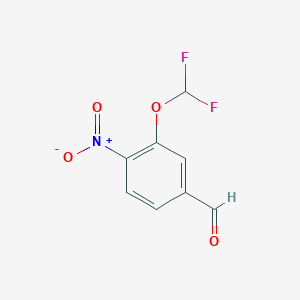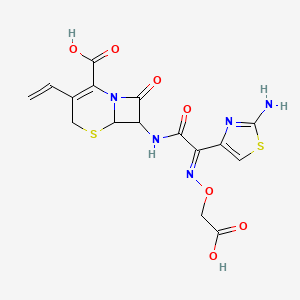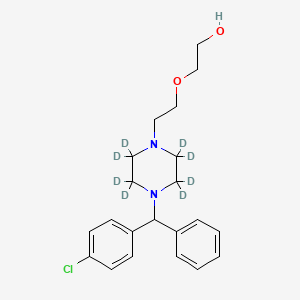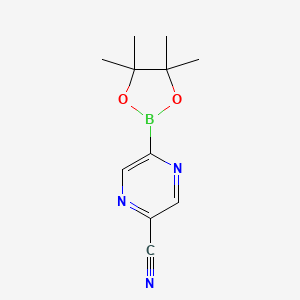![molecular formula C17H11ClO3S B12291348 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a sulfonyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde typically involves the sulfonylation of 2-naphthaldehyde with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthoic acid.
Reduction: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its binding affinity and specificity.
相似化合物的比较
1-[(4-Bromophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-[(4-Methylphenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a methyl group instead of chlorine.
1-[(4-Nitrophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
属性
分子式 |
C17H11ClO3S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H11ClO3S/c18-14-7-9-15(10-8-14)22(20,21)17-13(11-19)6-5-12-3-1-2-4-16(12)17/h1-11H |
InChI 键 |
UYHQXJSBQJBBLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)C3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/no-structure.png)



![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)



